molecular formula C15H16N4O2 B2720302 2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097917-57-0

2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No. B2720302
CAS RN: 2097917-57-0
M. Wt: 284.319
InChI Key: HTMFYRGVOTYUHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the presence of -CH of the azetidine ring, which is validated in synthesized derivatives at 2.85–3.25 δ ppm .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H16N4O2. The presence of -CH of the azetidine ring is a significant feature of its structure .

Scientific Research Applications

Chemical Synthesis and Application in Drug Development

2-Phenoxy-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a compound that has not been directly mentioned in the studies retrieved. However, compounds with structural similarities or related chemical functionalities have been studied for various scientific and pharmacological applications. Here, we highlight research areas that are closely related to the chemical structure and functionalities of the compound , focusing on synthesis, mechanism studies, and potential applications in drug development, excluding aspects related to dosage, drug use, and side effects.

  • Synthesis of Chiral Aminophenols and Their Applications

    A study describes the synthesis of 2-{(3R, 7aS)-1, 1-disubstituted-tetrahydro-1H-pyrrolo [1, 2-c] [1, 3] oxazol-3-yl} phenols from salicylaldehyde and amino alcohols derived from L-proline, used as ligands in enantioselective additions. This demonstrates the potential of structurally complex phenols in enantioselective synthesis, which could be relevant to the synthesis and application of this compound in drug development (J. Ge et al., 2010).

  • Copper-Promoted Regioselective Intermolecular Diamination

    The copper-promoted regioselective intermolecular diamination of ynamides to synthesize imidazo[1,2-a]pyridines highlights a method for introducing nitrogen functionalities into aromatic systems, which might be applicable in the synthesis of nitrogen-containing compounds like this compound (Vikas Dwivedi et al., 2017).

  • Synthesis of Functionalized Azetidinones

    The synthesis of 1-(Methyl-p-tolyl-amino)-3-phenoxy-2-azetidinones from α-(methyl-p-tolyl)hydrazonylated ketones showcases the potential for synthesizing and modifying azetidinones, which are core to the structure of the compound . This indicates the versatility of azetidinones as intermediates in creating compounds with potential therapeutic applications (L. Bianchi et al., 2003).

  • Aldose Reductase Inhibitors with Antioxidant Activity

    Research on 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrates their role as aldose reductase inhibitors and their antioxidant properties. This could provide insight into designing related compounds for therapeutic use, particularly in treating conditions related to oxidative stress and enzyme regulation (C. La Motta et al., 2007).

Mechanism of Action

properties

IUPAC Name

2-phenoxy-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(11-21-13-5-2-1-3-6-13)19-9-12(10-19)17-14-7-4-8-16-18-14/h1-8,12H,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMFYRGVOTYUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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